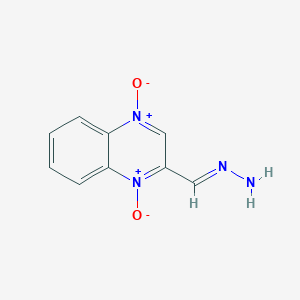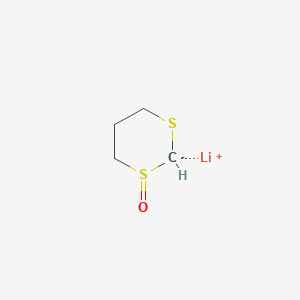
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide is a lithiated derivative of 1,3-dithiane, a sulfur-containing heterocycle. This compound is notable for its use in organic synthesis, particularly in the formation of carbon-carbon bonds. It serves as a masked acyl anion equivalent, making it a valuable intermediate in various synthetic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide is typically prepared by the deprotonation of 1,3-dithiane using a strong base such as n-butyllithium (n-BuLi) in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction can be represented as follows:
1,3-Dithiane+n-BuLi→Lithium 1-oxo-1lambda 4 ,3-dithian-2-ide
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as alkyl halides and carbonyl compounds.
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Can be reduced to form thiols or thioethers.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves electrophiles like alkyl halides in the presence of THF.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Nucleophilic Addition: Forms substituted dithianes.
Oxidation: Produces sulfoxides or sulfones.
Reduction: Yields thiols or thioethers.
Aplicaciones Científicas De Investigación
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide has several applications in scientific research:
Organic Synthesis: Used in the Corey-Seebach reaction to form carbon-carbon bonds.
Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceuticals.
Material Science: Utilized in the development of advanced materials with specific properties
Mecanismo De Acción
The compound acts as a nucleophile in various reactions, attacking electrophilic centers to form new bonds. The mechanism involves the formation of a carbanion at the 2-position of the dithiane ring, which then participates in nucleophilic addition or substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane: The parent compound, used as a protective group for carbonyl compounds.
1,3-Dithiolane: Similar in structure but contains a five-membered ring.
2-Lithio-1,3-dithiane: Another lithiated derivative used in organic synthesis.
Uniqueness
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide is unique due to its ability to act as a masked acyl anion equivalent, making it highly valuable in the formation of carbon-carbon bonds in complex organic molecules .
Propiedades
Número CAS |
60349-88-4 |
|---|---|
Fórmula molecular |
C4H7LiOS2 |
Peso molecular |
142.2 g/mol |
InChI |
InChI=1S/C4H7OS2.Li/c5-7-3-1-2-6-4-7;/h4H,1-3H2;/q-1;+1 |
Clave InChI |
MZUJQDJBCBCVDF-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1CS[CH-]S(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)

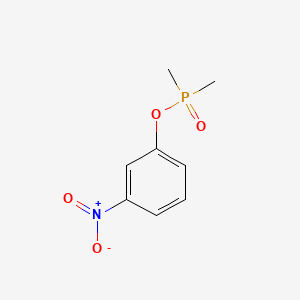
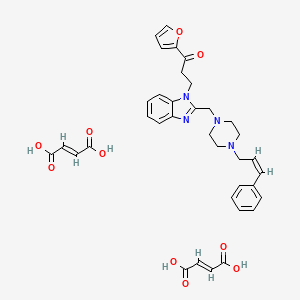
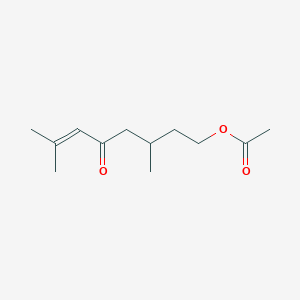
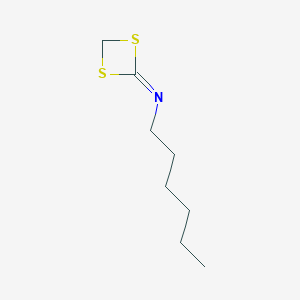
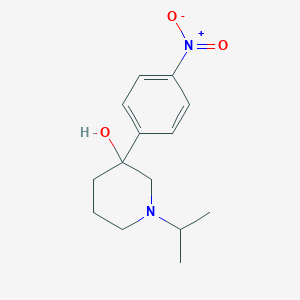
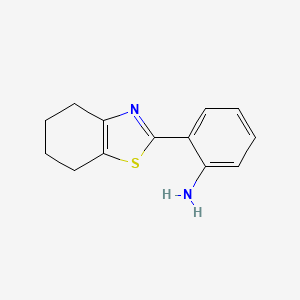
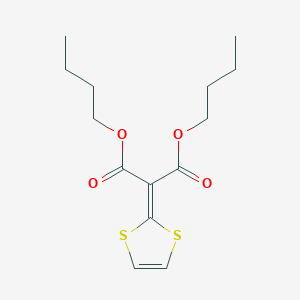


![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)
